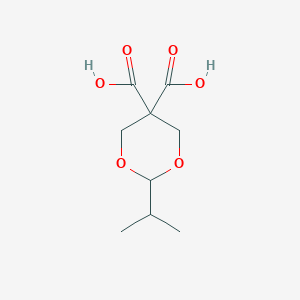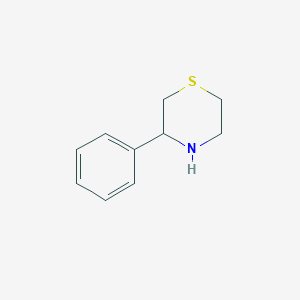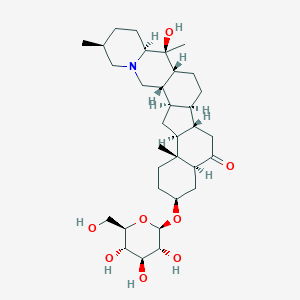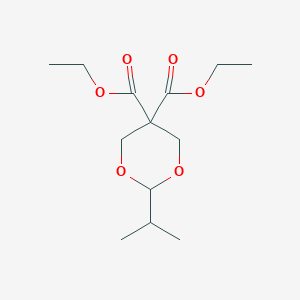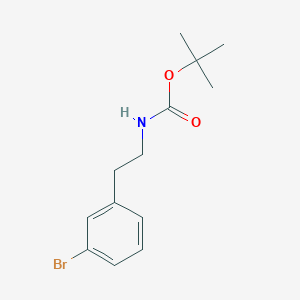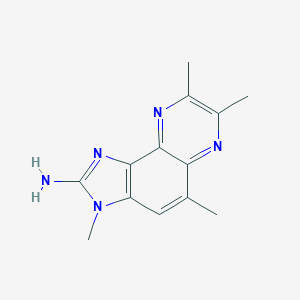
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TQ and is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
TQ has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. TQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, TQ has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of various diseases, including arthritis and colitis. In neurodegenerative disorder research, TQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of TQ is not fully understood, but it is believed to involve multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. TQ has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress. Additionally, TQ has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models, TQ has been found to reduce tumor growth, improve cognitive function, and reduce inflammation. In vitro studies have shown that TQ can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect cells from oxidative stress. TQ has also been found to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TQ in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and pathways. Additionally, TQ has been shown to have low toxicity and minimal side effects in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using TQ is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, TQ has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are many potential future directions for research on TQ. One area of interest is the development of TQ-based therapeutics for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of TQ and to identify its molecular targets. Other potential areas of research include the development of TQ analogs with improved solubility and bioavailability, as well as the investigation of TQ's potential role in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- involves the reaction of 2-aminobenzonitrile with 2,3-dichloroquinoxaline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethyl sulfoxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
146177-58-4 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- |
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
3,5,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-11(17-13(14)18(9)4)12-10(6)15-7(2)8(3)16-12/h5H,1-4H3,(H2,14,17) |
InChI-Schlüssel |
ILGCAHDCGCCOAB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
Kanonische SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
Andere CAS-Nummern |
146177-58-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



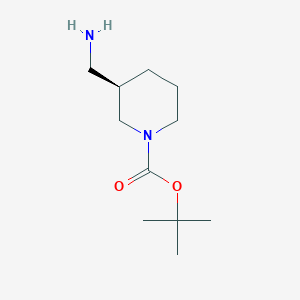

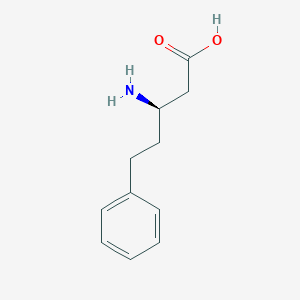
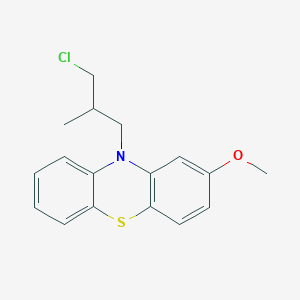


![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
